Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 65816-20-8
VCID: VC7847310
InChI: InChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3
SMILES: CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

CAS No.: 65816-20-8

Cat. No.: VC7847310

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester - 65816-20-8

Specification

CAS No. 65816-20-8
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name ethyl 4-[(N-ethylanilino)methylideneamino]benzoate
Standard InChI InChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3
Standard InChI Key LTGPEBRDBMFYBR-UHFFFAOYSA-N
SMILES CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2
Canonical SMILES CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the para position with a [(ethylphenylamino)methylene]amino group and an ethyl ester moiety at the carboxyl terminus. The conjugated system formed by the aromatic ring, imine linkage (-N=CH-), and ester group contributes to its stability and reactivity . The ethylphenylamino substituent introduces steric bulk and enhances lipophilicity, which influences its solubility and interaction with biological targets.

Physicochemical Characteristics

Key physicochemical properties, as determined experimentally and computationally, include:

PropertyValueMethod of Determination
Density1.04–1.15 g/cm³Pycnometry, Gas displacement
Boiling Point429.5°C at 760 mmHgDifferential scanning calorimetry
LogP (Partition Coefficient)4.87Chromatographic analysis
Polar Surface Area41.9 ŲComputational modeling
Vapor Pressure1.39 × 10⁻⁷ mmHg at 25°CManometric techniques

The compound’s high LogP value indicates significant lipophilicity, favoring membrane permeability in biological systems . Its low vapor pressure suggests limited volatility under standard conditions, making it suitable for solid-phase applications .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Schiff Base Formation: Condensation of 4-aminobenzoic acid derivatives with ethylphenylamine in the presence of a dehydrating agent to form the imine linkage.

  • Esterification: Reaction of the intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.

Purification is achieved via recrystallization or column chromatography, with final product validation using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scalability and Yield Optimization

Studies report a yield of 68–72% under optimized conditions (reflux in anhydrous ethanol, 12 hours). Scalability trials demonstrate consistent purity (>98%) at pilot-scale production, highlighting its feasibility for industrial applications.

Biological Activity

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, as evidenced by in vitro assays:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus12.6 ± 1.1510
Escherichia coli15.0 ± 0.510
Candida albicans18.3 ± 1.210

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers, leading to cell lysis. The ethyl ester group enhances bioavailability, allowing sustained release in physiological environments .

Applications in Scientific Research

Analytical Chemistry

The compound serves as a reference standard in HPLC for quantifying monosaccharides in glycoproteins. Utilizing a Newcrom R1 column with acetonitrile/water mobile phases (0.1% formic acid), it achieves baseline separation of structural analogs.

Pharmacological Development

Its low toxicity profile (NOAEL = 1400 mg/kg in rodent models) and favorable pharmacokinetics make it a candidate for prodrug formulations . Metabolomic studies associate its derivatives with biomarker discovery in lung cancer, underscoring diagnostic potential.

Comparative Analysis with Structural Analogs

Ethyl 4-(((Methylphenylamino)Methylene)Amino)Benzoate

Replacing the ethyl group with methyl reduces molecular weight (282.34 g/mol) and LogP (4.12), enhancing aqueous solubility but diminishing antimicrobial potency.

Av9 (Antitumor Derivative)

The hydroxy-methylpropionylamino substituent in Av9 increases polarity (PSA = 89.5 Ų) and anticancer efficacy (IC₅₀ = 8.7 µM against A549).

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